molecular formula C8H12N2O B1365759 4-methoxy-N1-methylbenzene-1,2-diamine CAS No. 3360-78-9

4-methoxy-N1-methylbenzene-1,2-diamine

Cat. No. B1365759
CAS RN: 3360-78-9
M. Wt: 152.19 g/mol
InChI Key: LJGJDFAHHABYEF-UHFFFAOYSA-N
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Description

“4-methoxy-N1-methylbenzene-1,2-diamine” is an organic compound with the molecular formula C8H12N2O . It is used as a dye and an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N1-methylbenzene-1,2-diamine” consists of a benzene ring substituted with a methoxy group (OCH3) and a methylamino group (NHCH3) at the 4-position and two amino groups (NH2) at the 1 and 2 positions .


Physical And Chemical Properties Analysis

“4-methoxy-N1-methylbenzene-1,2-diamine” has a molecular weight of 152.19 g/mol . It has a topological polar surface area of 47.3 Ų and a complexity of 119 . The compound has a melting point of 78-79°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Synthesis in Solvents : 4-methoxyazobenzenes, when irradiated in different solvents, lead to the production of either 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines, including 4-methoxy-N1-methylbenzene-1,2-diamine. The solvent used influences the major product obtained in these photoreactions (Chen et al., 2021).

  • Formation in Schiff Base Ligands : This compound is synthesized as part of Schiff base ligands used in complex formations with metals like Ni(II) and Pd(II). These complexes are characterized using techniques like FT-IR, NMR, and UV–Vis spectroscopy (Kargar et al., 2019).

  • Polyimide Synthesis : It's used in the synthesis of polyimides with azomethine functionality, which have applications in high-performance engineering plastics due to their solubility, amorphous nature, and thermal stability (Iqbal et al., 2015).

  • Electrochromic Properties : The compound plays a role in synthesizing polyamides with electrochromic properties. These materials exhibit color changes under electrical influence, useful in applications like smart windows and displays (Chang et al., 2007).

Applications in Materials Science

  • Corrosion Inhibition : Derivatives of 4-methoxy-N1-methylbenzene-1,2-diamine are studied as corrosion inhibitors for mild steel, which is significant in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).

  • Ion Sensing and Selectivity : Used in creating PVC membrane electrodes for potentiometric determination of specific ions like Be2+. Such electrodes are crucial in environmental monitoring and industrial processes (Soleymanpour et al., 2006).

  • structures and have potential applications in the field of liquid crystals and materials science (Ziessel et al., 2004).

Biomedical Research

  • Anti-Inflammatory Properties : Compounds derived from 4-methoxy-N1-methylbenzene-1,2-diamine show potential as anti-inflammatory agents. Studies have demonstrated their ability to inhibit nitric oxide production and suppress nuclear factor-kappaB-dependent expression in macrophages, which is valuable in developing treatments for inflammatory diseases (Shin et al., 2005), (Min et al., 2004).

properties

IUPAC Name

4-methoxy-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGJDFAHHABYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403861
Record name 4-methoxy-N1-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N1-methylbenzene-1,2-diamine

CAS RN

3360-78-9
Record name 4-methoxy-N1-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-N-methylbenzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound of Example 14 Step A (3 mmol, 547 mg) and 10% Pd—C (ca. 50 mg) were stirred in 10 mL of MeOH under H2 (balloon). After 3 h the solution was nearly colorless. The reaction mixture was filtered over celite and filter cake was washed with MeOH. The combined filtrate was concentrated under reduced pressure affording a slightly orange solid. HPLC A: 0.44 min.
Quantity
547 mg
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10 mL
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50 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1.16 g of N-methyl-4-methoxy-2-nitroaniline (prepared as described in Preparation 24) in 50 ml of ethanol was shaken in an atmosphere of hydrogen and in the presence of 0.3 g of 10% w/w palladium-on-charcoal for 3 hours. At the end of this time, the palladium-on-charcoal was filtered off, and the filtrate was freed from the solvent by evaporation under reduced pressure, to give 1.17 g of the title compound having an Rf value=0.50 (on thin layer chromatography on silica gel; developing solvent: a 1:3 by volume mixture of ethyl acetate and hexane).
Quantity
1.16 g
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reactant
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0 (± 1) mol
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50 mL
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Synthesis routes and methods IV

Procedure details

A solution of 0.75 g (4.1 mmol) N-methyl-4-methoxy-2-nitroaniline in 150 ml ethanol was hydrogenated at atm. pressure by using 5% Pd-C (0.1 g) as a catalyst. The reaction mixture was filtered, added 2 ml 1N hydrochloric acid and then evaporated in vacuo to give 2-amino-4-methoxy-N-methylaniline as crystals.
Quantity
0.75 g
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150 mL
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za
PN Johnson - 2022 - dukespace.lib.duke.edu
Metallosupramolecular polymers are increasingly of interest for functional and degradable polymeric materials. In these materials, the metal-ligand bonds often bear an external …
Number of citations: 0 dukespace.lib.duke.edu

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